molecular formula C11H14BrFN2O B8251614 2-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide

2-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide

Cat. No.: B8251614
M. Wt: 289.14 g/mol
InChI Key: DPZPMBZETRRUSM-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position, and a tert-butylacetamide group attached to the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-3-fluoropyridine.

    Acylation: The pyridine derivative undergoes acylation with tert-butylacetyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The tert-butylacetamide group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile
  • (5-Bromo-3-fluoropyridin-2-yl)methanol

Uniqueness

2-(5-Bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide is unique due to the presence of the tert-butylacetamide group, which can enhance its chemical stability and solubility compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceutical agents.

Properties

IUPAC Name

2-(5-bromo-3-fluoropyridin-2-yl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O/c1-11(2,3)15-10(16)5-9-8(13)4-7(12)6-14-9/h4,6H,5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZPMBZETRRUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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